1-(4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenylethanone
Description
1-(4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenylethanone is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a furan-2-yl group at position 3. The oxadiazole ring is linked to a piperidine moiety at position 2, and the piperidine nitrogen is further substituted with a 2-phenylethanone group. This structure combines multiple pharmacophoric elements:
- 1,3,4-Oxadiazole: Known for metabolic stability and bioactivity in antimicrobial and anticancer agents.
- Furan-2-yl: Enhances π-π stacking interactions with biological targets.
- Piperidine: Improves solubility and membrane permeability.
- 2-Phenylethanone: Contributes to hydrophobic interactions and modulates electronic properties.
Properties
IUPAC Name |
1-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-2-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c23-17(13-14-5-2-1-3-6-14)22-10-8-15(9-11-22)18-20-21-19(25-18)16-7-4-12-24-16/h1-7,12,15H,8-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMSRBSQMOTQSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)C(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenylethanone typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.
Synthesis of the 1,3,4-Oxadiazole Ring: This can be achieved by the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Piperidine Ring Formation: The piperidine ring is often synthesized through the hydrogenation of pyridine derivatives.
Coupling Reactions: The final step involves coupling the furan, oxadiazole, and piperidine rings with the phenylethanone moiety using reagents such as palladium catalysts in cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenylethanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: The phenylethanone moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitro-substituted phenylethanone derivatives.
Scientific Research Applications
Medicinal Chemistry
1-(4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenylethanone serves as a promising scaffold for the development of new pharmaceuticals. Its potential applications include:
- Neurological Disorders : The piperidine component suggests possible interactions with neurotransmitter receptors, making it a candidate for treating conditions such as depression and anxiety disorders. Research indicates that derivatives of similar structures have shown efficacy in modulating neurotransmitter systems .
Organic Synthesis
The compound can act as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations:
- Oxidation Reactions : Potential to yield furanones and other oxygenated derivatives.
- Reduction Reactions : Can produce amines and other reduced derivatives.
- Substitution Reactions : Capable of forming halogenated or nitro-substituted phenylethanone derivatives .
Materials Science
The structural characteristics of 1-(4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenylethanone make it suitable for developing novel materials with specific electronic or optical properties. Research into similar compounds has indicated their potential use in:
- Organic Electronics : Applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Case Study 1: Neurological Pharmacology
A study investigated the effects of piperidine derivatives on synaptic plasticity and neurotransmission. The findings suggested that compounds similar to 1-(4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenylethanone could enhance cognitive functions through modulation of glutamatergic pathways .
Case Study 2: Antimicrobial Activity
Research on oxadiazole derivatives demonstrated significant antimicrobial activity against various strains of bacteria and fungi. The incorporation of the furan ring into the structure was found to enhance bioactivity, indicating that the compound could serve as a lead for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 1-(4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenylethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in signal transduction pathways.
Pathways Involved: It could modulate pathways related to neurotransmission, potentially affecting synaptic plasticity and neuronal communication.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
Furan-2-yl Substitution: Both the target compound and LMM11 share a 5-(furan-2-yl) group on the oxadiazole ring, which is associated with enhanced antifungal activity in LMM11 . However, the target compound’s piperidine and 2-phenylethanone substituents may improve blood-brain barrier penetration compared to LMM11’s bulky sulfamoyl group, which prioritizes solubility and target binding .
Piperidine vs.
Phenylethanone Role: The 2-phenylethanone group is conserved in the target compound and ’s analogue, suggesting shared hydrophobic interaction capabilities. However, hydroxyacetophenones in (e.g., 1-[2,4-Dihydroxy-6-methoxy-3-(3-methyl-2-butenyl)phenyl]-2-phenylethanone) demonstrate that hydroxylation reduces lipophilicity, highlighting the target compound’s unmodified phenylethanone as a design advantage for CNS penetration .
Pharmacological and Physicochemical Properties
Table 2: Comparative Pharmacokinetic and Efficacy Data
Discussion:
- Antifungal Potential: While the target compound lacks empirical data, LMM11’s efficacy against C. albicans suggests that furan-oxadiazole derivatives are promising antifungal candidates. The target compound’s piperidine group may further optimize target binding to fungal thioredoxin reductase, a mechanism proposed for LMM11 .
- Metabolic Stability : The oxadiazole ring in the target compound resists oxidative degradation, a common issue with imidazole-containing analogues (e.g., ’s compound) .
- Synthetic Accessibility : Unlike LMM11, which requires sulfamoyl coupling, the target compound’s synthesis via piperidine functionalization is more straightforward, aligning with scalable methodologies in .
Biological Activity
The compound 1-(4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenylethanone is a novel derivative that incorporates both a furan ring and an oxadiazole moiety, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 360.39 g/mol. The structure includes a piperidine ring, which is known for enhancing the bioavailability and pharmacokinetic properties of compounds.
Antimicrobial Activity
Studies have shown that oxadiazole derivatives exhibit significant antimicrobial properties. The incorporation of the furan ring in this compound may enhance its efficacy against various bacterial strains. For instance, research indicates that similar structures demonstrated inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains .
Anticancer Potential
Several derivatives of oxadiazoles have been reported to possess anticancer properties. In vitro studies on related compounds have shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest . The specific activity of 1-(4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenylethanone against these cell lines needs further investigation but is anticipated based on structural similarities to known active compounds.
Anti-inflammatory Activity
Compounds containing oxadiazole have also been linked to anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their therapeutic potential in inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.
- Cellular Uptake : The piperidine moiety may facilitate better cellular uptake, enhancing the compound's overall efficacy.
- Reactive Oxygen Species (ROS) Modulation : Some derivatives have been found to modulate ROS levels in cells, leading to oxidative stress that can trigger apoptosis in cancer cells .
Case Studies
Q & A
Basic: What synthetic routes are commonly used to prepare 1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenylethanone, and what are their critical steps?
Methodological Answer:
The synthesis typically involves:
Formation of the 1,3,4-oxadiazole ring : Reacting furan-2-carbohydrazide with a carboxylic acid derivative (e.g., 4-substituted benzoic acid) in the presence of phosphoryl chloride (POCl₃) or other cyclizing agents. This step requires refluxing under anhydrous conditions for 4–6 hours .
Piperidine functionalization : The oxadiazole intermediate is coupled with a piperidine derivative via nucleophilic substitution or amidation. For example, 4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)aniline can react with 2-phenylethanone-containing reagents in a coupling reaction .
Purification : Recrystallization from methanol or ethanol is standard, with yields ranging from 60% to 75% depending on reaction optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
